molecular formula C6H12N2O4S B1292112 1-Sulfamoylpiperidine-4-carboxylic acid CAS No. 1000932-67-1

1-Sulfamoylpiperidine-4-carboxylic acid

Cat. No. B1292112
CAS RN: 1000932-67-1
M. Wt: 208.24 g/mol
InChI Key: RHSCFCIWXIKLFP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Sulfamoylpiperidine-4-carboxylic acid is C6H12N2O4S . Its molecular weight is 208.24 . The IUPAC name is 1-(aminosulfonyl)-4-piperidinecarboxylic acid . The InChI code is 1S/C6H12N2O4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12) .


Physical And Chemical Properties Analysis

1-Sulfamoylpiperidine-4-carboxylic acid appears as a solid .

Scientific Research Applications

Pharmacology: Drug Development

1-Sulfamoylpiperidine-4-carboxylic acid: is a key intermediate in the synthesis of various pharmacologically active compounds. Its piperidine core is a common motif in many drugs, contributing to a wide range of therapeutic effects. For instance, piperidine derivatives are utilized in medications for conditions such as cancer, viral infections, and hypertension .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is used to study enzyme-substrate interactions due to its sulfamoyl group, which can mimic the natural substrates of certain enzymes. This aids in understanding enzyme mechanisms and designing enzyme inhibitors .

Medicinal Chemistry: Lead Compound Optimization

In medicinal chemistry, 1-Sulfamoylpiperidine-4-carboxylic acid serves as a lead compound for the optimization of drug candidates. Its structural features allow for the modification and enhancement of pharmacokinetic and pharmacodynamic properties .

Organic Synthesis: Building Block

This compound is employed as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactive carboxylic acid group enables it to undergo various chemical reactions, making it a versatile reagent for synthesizing a wide array of organic compounds .

Analytical Chemistry: Reference Standards

1-Sulfamoylpiperidine-4-carboxylic acid: can be used as a reference standard in analytical chemistry due to its well-defined properties. It helps in the calibration of instruments and validation of analytical methods .

Chemical Engineering: Process Development

In chemical engineering, this compound’s synthesis and purification processes are studied to develop efficient and scalable production methods. This is crucial for its commercial availability and application in various fields .

Mechanism of Action

1-Sulfamoylpiperidine-4-carboxylic acid has been characterized as a potent inhibitor of the enzyme carbonic anhydrase II (CAII), an enzyme involved in the regulation of pH homeostasis and fluid secretion.

Safety and Hazards

The safety information for 1-Sulfamoylpiperidine-4-carboxylic acid indicates that it has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

1-sulfamoylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S/c7-13(11,12)8-3-1-5(2-4-8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSCFCIWXIKLFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255129
Record name 1-(Aminosulfonyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Sulfamoylpiperidine-4-carboxylic acid

CAS RN

1000932-67-1
Record name 1-(Aminosulfonyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminosulfonyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-sulfamoylpiperidine-4-carboxylic acid
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